6-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9IO |
|---|---|
Molecular Weight |
272.08 g/mol |
IUPAC Name |
6-iodo-4-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9IO/c1-6-4-7(11)5-9-8(6)2-3-10(9)12/h4-5H,2-3H2,1H3 |
InChI Key |
WSFNZDSMPLIXCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1CCC2=O)I |
Origin of Product |
United States |
Overview of the 1 Indanone Scaffold in Contemporary Organic Chemistry
The 1-indanone (B140024) framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is recognized as a "privileged scaffold" in medicinal chemistry. orgsyn.org This designation stems from its recurring presence in a multitude of natural products and pharmacologically active molecules. sigmaaldrich.comcymitquimica.com The rigid structure of the indanone core provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets.
The synthetic versatility of 1-indanone and its derivatives is a key driver of its prevalence in research. Classic organic reactions, such as intramolecular Friedel-Crafts acylation of arylpropionic acids and Nazarov cyclization, are common strategies for constructing the indanone core. orgsyn.orgsigmaaldrich.com This accessibility allows chemists to readily synthesize a wide array of substituted indanones for various applications.
In the realm of drug discovery, 1-indanone derivatives have been instrumental in the development of treatments for a range of diseases. For instance, the acetylcholinesterase inhibitor Donepezil, used in the management of Alzheimer's disease, features a related indanone structure. sigmaaldrich.comnih.gov Furthermore, derivatives of this scaffold have shown promise as anticancer, anti-inflammatory, antiviral, and antibacterial agents. nih.govnih.govontosight.ai Beyond medicine, these compounds are also valuable intermediates in the synthesis of dyes and other functional organic materials. sigmaaldrich.com
Table 1: Prominent Applications of the 1-Indanone Scaffold
| Field of Application | Examples of Activity or Use |
| Medicinal Chemistry | Anticancer, Antiviral, Anti-inflammatory, Neurodegenerative Disease Treatment (e.g., Alzheimer's, Parkinson's) orgsyn.orgsigmaaldrich.comnih.gov |
| Natural Products | Core structure in compounds like pterosins ontosight.ai |
| Materials Science | Synthesis of dyes, photochromic materials, and organic luminescent materials sigmaaldrich.com |
| Agrochemicals | Development of insecticides, fungicides, and herbicides nih.gov |
Significance of Halogenated Indanone Derivatives in Synthetic Design and Chemical Research
The introduction of halogen atoms onto the 1-indanone (B140024) scaffold profoundly influences the molecule's chemical reactivity and utility, making halogenated indanones valuable intermediates in organic synthesis. The nature and position of the halogen atom can modulate the electronic properties of the aromatic ring and provide a reactive handle for further molecular elaboration.
Among the halogens, iodine is particularly significant. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodo-substituted aromatics highly reactive in a variety of cross-coupling reactions. This reactivity is central to modern synthetic design, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Halogenated indanones, especially iodo-indanones, are key precursors for widely used palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. In these reactions, the iodine atom acts as an excellent leaving group, allowing for the introduction of a diverse range of substituents, including alkyl, alkenyl, alkynyl, and aryl groups. This strategic functionalization is essential for building molecular complexity and for creating libraries of compounds for drug screening and materials development. The presence of a halogen can also influence the biological activity of the indanone core, with some studies indicating that specific halogenation patterns can enhance the binding affinity of a molecule to its target receptor. nih.gov
Positioning of 6 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One Within the Broader Indanone Compound Class
Established Synthetic Routes for the 1-Indanone Core Structure
The formation of the 1-indanone ring system is most commonly achieved through intramolecular cyclization reactions. These methods have been refined over decades and remain fundamental in organic synthesis. guidechem.comnih.gov
Intramolecular Friedel-Crafts Acylation Strategies for Cyclization
The intramolecular Friedel-Crafts acylation is a cornerstone reaction for the synthesis of 1-indanones. nih.gov This reaction typically involves the cyclization of a 3-arylpropionyl chloride or a related derivative in the presence of a Lewis acid catalyst. nih.govbeilstein-journals.org The first synthesis of the parent 1-indanone in 1927 utilized the reaction of phenylpropionic acid chloride with aluminum chloride, achieving a 90% yield. nih.govbeilstein-journals.org
Common Lewis acids employed for this transformation include:
Aluminum chloride (AlCl₃): The most traditional and widely used catalyst for this reaction. nih.govresearchgate.net
Tin(IV) chloride (SnCl₄): Another effective Lewis acid for promoting cyclization. nih.gov
Niobium(V) chloride (NbCl₅): A catalyst that can induce Friedel-Crafts reactions under mild conditions, sometimes at room temperature. nih.govresearchgate.net
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, Tb(OTf)₃): These have emerged as highly efficient catalysts, particularly in greener synthesis protocols. nih.govnih.gov
The general mechanism involves the formation of an acylium ion from the acyl chloride and the Lewis acid, which then undergoes an electrophilic attack on the aromatic ring, followed by deprotonation to yield the cyclic ketone. The efficiency of the reaction can be influenced by the electronic nature of the aromatic ring; electron-donating groups facilitate the reaction, while electron-withdrawing groups can hinder it. researchgate.net
Cyclization Reactions of Substituted Arylpropionic Acids and Derivatives
Direct cyclization of 3-arylpropionic acids offers a more atom-economical alternative to using acyl chlorides, as it avoids the pre-formation of the acid chloride and generates water as the only byproduct. nih.gov However, this direct dehydrative cyclization is more challenging and typically requires strong protic acids, which often act as both catalyst and solvent, and high temperatures. nih.govresearchgate.net
Commonly used reagents for this direct cyclization include:
Polyphosphoric acid (PPA): A widely used dehydrating agent for this purpose. nih.gov
Sulfuric acid (H₂SO₄): Effective but can lead to sulfonation as a side reaction. beilstein-journals.org
Methanesulfonic acid (MSA): A strong acid that does not cause sulfonation and is effective at elevated temperatures. nih.govresearchgate.net
Hydrogen fluoride (HF): A highly effective but hazardous reagent. nih.gov
For instance, 3-arylpropionic acids can be cyclized using terbium triflate (Tb(OTf)₃) at 250 °C to produce 1-indanones in moderate to good yields, even for substrates bearing deactivating halogen atoms. beilstein-journals.orgresearchgate.net
| Catalyst/Reagent | Substrate Type | Typical Conditions | Advantage/Disadvantage |
| AlCl₃ | 3-Arylpropionyl chloride | Inert solvent (e.g., CS₂, CH₂Cl₂) | High yields, traditional method; requires stoichiometric amounts. |
| PPA | 3-Arylpropionic acid | High temperature (e.g., 100 °C) | Direct, avoids acyl chloride; viscous, difficult workup. |
| MSA | 3-Arylpropionic acid | High temperature | No sulfonation side products; requires high temperatures. researchgate.net |
| Tb(OTf)₃ | 3-Arylpropionic acid | 250 °C, o-chlorobenzene | Catalytic, effective for deactivated rings; harsh conditions. beilstein-journals.orgresearchgate.net |
| NbCl₅ | 3-Arylpropionic acid | Room temperature | Mild conditions; acts as both reagent and catalyst. researchgate.net |
Targeted Synthesis Approaches for Halo-1-indanones
The synthesis of halogenated 1-indanones requires methods that are tolerant of and can effectively cyclize electron-deficient aromatic rings.
Chlorosulfonic Acid-Mediated Friedel-Crafts Cyclization for Halogenated Indanones
For aromatic precursors that are deactivated by electron-withdrawing halogen substituents, traditional Friedel-Crafts conditions are often inefficient. researchgate.net In these cases, chlorosulfonic acid (ClSO₃H) has proven to be a highly effective reagent for promoting the cyclization of the corresponding arylpropionic acids. beilstein-journals.orgresearchgate.net It is typically used as the solvent, ensuring a potent medium for the reaction to proceed. This method has been successfully applied to the synthesis of various halo-1-indanones from their respective carboxylic acid precursors, which can be derived from benzyl Meldrum's acid derivatives. nih.govbeilstein-journals.orgresearchgate.net Another route involves the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions to produce 7-haloindanones in gram quantities. acs.org
Synthetic Routes Utilizing Meldrum's Acid Derivatives
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, often used as a malonic acid equivalent. nih.govwikipedia.orgclockss.org Derivatives of Meldrum's acid provide a reliable pathway to the substituted 3-arylpropionic acids needed for indanone synthesis. nih.gov
A common two-step sequence for preparing halo-1-indanones involves:
Preparation of a benzyl Meldrum's acid derivative: This is followed by a microwave-assisted hydrolysis to generate the required 3-arylpropionic acid intermediate. nih.govbeilstein-journals.org
Cyclization: The resulting carboxylic acid is then subjected to a chlorosulfonic acid-mediated Friedel-Crafts cyclization to yield the target halo-1-indanone. nih.govbeilstein-journals.orgresearchgate.net
This approach allows for the introduction of various substituents on the aromatic ring at an early stage, making it a flexible strategy for accessing a range of functionalized indanones. nih.gov
| Starting Material | Key Reagents | Intermediate | Product | Reference |
| Benzyl Meldrum's acid derivative | 1. Microwave (hydrolysis) | 3-(Haloaryl)propionic acid | Halo-1-indanone | nih.govbeilstein-journals.org |
| 3-Chloro-1-(2-halophenyl)propan-1-one | AlCl₃ | N/A | 7-Halo-1-indanone | acs.org |
Advanced and Green Chemistry Methodologies for Indanone Synthesis
In recent years, significant effort has been directed toward developing more environmentally benign and efficient methods for 1-indanone synthesis, aligning with the principles of green chemistry. nih.govpreprints.org These advanced methodologies aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption. ruc.dk
Key green approaches include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for intramolecular Friedel-Crafts acylations. nih.govnih.govruc.dk Metal triflate-catalyzed cyclizations of 3-arylpropanoic acids have been successfully performed in triflate-anion ionic liquids under microwave conditions, allowing for good yields and the potential for catalyst recycling. nih.govruc.dk
Ultrasound-Assisted Synthesis: High-intensity ultrasound is another non-conventional energy source that has been applied to the synthesis of 1-indanones, offering an alternative to thermal heating. nih.govresearchgate.net
Metal-Free Catalysis: To avoid the use of potentially toxic or expensive metals, metal-free catalytic systems have been developed. For example, L-proline has been shown to be an efficient and environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde to form indanones. rsc.org
Use of Greener Solvents: Replacing hazardous solvents is a key goal of green chemistry. The Nazarov cyclization of chalcones to form indanones has been achieved using 4-methyltetrahydropyran (4-MeTHP), a more sustainable solvent alternative. preprints.orgscilit.com
| Methodology | Catalyst/Conditions | Key Feature | Reference |
| Microwave-Assisted | Metal triflates in ionic liquids | Rapid reaction times, catalyst recycling. | nih.govruc.dk |
| Ultrasound-Assisted | Superacid catalysts | Alternative energy source, efficient. | nih.govresearchgate.net |
| Metal-Free Hydroacylation | L-proline | Avoids transition metals, environmentally benign. | rsc.org |
| Nazarov Cyclization | Trifluoroacetic acid in 4-MeTHP | Use of a sustainable solvent. | preprints.orgscilit.com |
Photocatalytic Radical Cascade Cyclization Strategies
Photocatalytic radical cascade cyclizations represent a powerful, modern approach for constructing complex molecular architectures like indanones from simpler precursors. These reactions are typically initiated by visible light, which excites a photocatalyst, triggering a single-electron transfer (SET) process to generate radical intermediates. These intermediates then undergo a series of sequential (cascade) cyclization reactions to form the final product.
A notable strategy involves the metal-free, three-component radical cyclization of enynones. rsc.org This process can employ an azide source like trimethylsilyl azide (TMSN₃) and a halogen source such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). The reaction sequence involves a radical addition, a 5-exo-dig cyclization, and a final radical coupling step, resulting in the formation of a new ring and three new chemical bonds in a single operation. rsc.org While not explicitly demonstrated for this compound, this methodology provides a direct pathway to functionalized 1-indanones, including those bearing halogen atoms.
Mechanistic studies suggest that these reactions can proceed via a radical chain process, sometimes initiated by the homolysis of a reagent under light irradiation, which can eliminate the need for an external photocatalyst. nih.govbeilstein-journals.org The versatility of this approach allows for the incorporation of various functional groups, making it a promising strategy for synthesizing specifically substituted indanones.
Metal-Free and Additive-Free Catalysis for Indanone Scaffold Construction
In the pursuit of greener and more cost-effective synthetic methods, metal-free and additive-free catalysis has gained significant traction. These methods avoid the use of expensive and potentially toxic transition metal catalysts.
One successful approach is the intramolecular hydroacylation of 2-vinylbenzaldehydes, which can be catalyzed by the simple amino acid L-proline. researchgate.netrsc.org This method is lauded for its operational simplicity and environmentally benign nature, providing good to excellent yields of the indanone scaffold under thermal conditions. researchgate.net The reaction proceeds without the need for any metal catalysts or chemical oxidants. researchgate.netrsc.org This strategy has been successfully applied to the synthesis of the anti-Alzheimer's drug Donepezil, highlighting its practical utility. researchgate.netrsc.org
Another example is the electrochemical synthesis of indanones, which can be performed in a simple undivided cell, avoiding transition metals and chemical oxidants. researchgate.net In some cases, readily available halogen salts can serve multiple roles as the electrolyte, redox catalyst, and halogenating reagent, offering a streamlined and green route to halogenated indanones. researchgate.net
Table 1: Comparison of Catalytic Strategies for Indanone Synthesis
| Strategy | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Radical Cascade Cyclization | TMSN₃, NIS, metal-free | Forms multiple bonds in one step | rsc.org |
| Intramolecular Hydroacylation | L-proline, thermal | Metal- and additive-free, green | researchgate.netrsc.org |
| Electrochemical Synthesis | Undivided cell, halogen salts | Avoids transition metals and oxidants | researchgate.net |
Application of Non-Conventional Synthetic Techniques (e.g., Microwave Irradiation, High-Intensity Ultrasound)
Non-conventional energy sources like microwave (MW) irradiation and high-intensity ultrasound (US) have been effectively utilized to accelerate the synthesis of indanones. researchgate.netmdpi.com These techniques often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.
Microwave-assisted synthesis has been particularly effective for intramolecular Friedel-Crafts reactions, a classic method for forming the indanone ring system. For instance, the cyclization of 3-arylpropionic acids can be efficiently catalyzed by metal triflates in ionic liquids under microwave irradiation, proceeding with the goals of green chemistry. researchgate.net Similarly, microwave heating has been shown to dramatically shorten the reaction times for Nazarov cyclizations of chalcones, reducing them from hours to just minutes under the same thermal conditions. nih.gov
High-intensity ultrasound, or sonochemistry, provides mechanical energy that enhances reaction rates and yields. mdpi.com Both microwave and ultrasound techniques have been successfully applied to the one-pot intramolecular Friedel-Crafts cyclization of various arylpropionic acids to furnish a library of substituted 1-indanones. researchgate.net
Nazarov Cyclization Approaches Employing Green Solvents
The Nazarov cyclization, an electrocyclic reaction of divinyl ketones, is a cornerstone in the synthesis of five-membered rings, including indanones. researchgate.netnih.gov Traditional methods often employ strong acids and hazardous solvents. Modern adaptations focus on improving the environmental footprint of this powerful reaction.
A significant advancement is the use of green solvents. For example, the Nazarov cyclization of a chalcone (B49325) to an indanone has been successfully performed using 4-methyltetrahydropyran (4-MeTHP). scilit.com While the yield was modest compared to conventional methods, this approach avoids harmful solvents and simplifies the work-up process, making the synthesis more sustainable. scilit.com Other strategies include photo-Nazarov cyclizations and reactions catalyzed by dicationic iridium(III) complexes under mild conditions, which can be applied to substrates with electron-withdrawing groups. nih.govresearchgate.net
Strategies for Stereoselective and Enantioselective Indanone Synthesis
The synthesis of chiral indanones, where specific three-dimensional arrangements of atoms are controlled, is crucial for pharmaceutical applications. This is achieved through stereoselective and enantioselective methods.
Asymmetric Intramolecular 1,4-Addition Reactions
Asymmetric intramolecular 1,4-addition (or Michael addition) is a key strategy for constructing chiral cyclic systems. In this approach, a nucleophile within a molecule adds to an α,β-unsaturated carbonyl system in a way that is controlled by a chiral catalyst or auxiliary, leading to the formation of a new stereocenter.
Organocatalysis has emerged as a powerful tool for these transformations. Chiral organocatalysts, such as those based on thiourea, can activate substrates through hydrogen bonding. mdpi.com For instance, a primary amine moiety on the catalyst can react with a ketone to form a chiral enamine intermediate. This enamine can then undergo a highly controlled 1,4-addition to an acceptor group within the same molecule, establishing new carbon-carbon bonds and stereocenters with high diastereoselectivity and enantioselectivity. mdpi.com This principle can be applied to precursors of indanones to set the stereochemistry of substituents on the five-membered ring.
Enantioselective Catalysis for the Formation of Quaternary Carbon Centers
The construction of quaternary carbon stereocenters—a carbon atom bonded to four different carbon groups—is a significant challenge in organic synthesis. nih.gov Several catalytic enantioselective reactions have been developed to create these complex motifs on indanone frameworks. acs.orgnih.gov
One powerful method is the catalytic asymmetric allylic alkylation (AAA), which has been extensively used to form quaternary stereocenters adjacent to ketone carbonyls. researchgate.net This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a transition metal complex bearing a chiral ligand.
Another strategy involves the enantioselective reduction of a prochiral indanone derivative, followed by a diastereoselective functionalization. acs.org For example, a Corey-Bakshi-Shibata (CBS) reduction or a copper hydride (CuH)-catalyzed asymmetric reduction can be used to create a chiral alcohol from the indanone. This newly formed stereocenter can then direct a subsequent rhodium-catalyzed C(sp³)–H functionalization of a nearby methyl group, leading to an indane derivative with a quaternary stereocenter in high diastereoselectivity. acs.org Asymmetric conjugate additions of organometallic reagents (using zinc, aluminum, or boron) to α,β-unsaturated indanones, catalyzed by chiral copper or rhodium complexes, also provide an effective route to quaternary centers. nih.gov
Table 2: Enantioselective Methods for Indanone Synthesis
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric 1,4-Addition | Chiral thiourea organocatalyst | Intramolecular enamine addition | High enantioselectivity (ee) and diastereoselectivity (dr) | mdpi.com |
| Asymmetric Allylic Alkylation | Palladium complex with chiral ligand | Alkylation of enolates | Forms quaternary center adjacent to carbonyl | researchgate.net |
| Reduction & C-H Functionalization | CBS reagent/CuH, then Rh catalyst | Reduction followed by silylation | Creates quaternary center from methyl group | acs.org |
| Asymmetric Conjugate Addition | Chiral Cu or Rh complexes | Addition of organometallic reagents | Forms quaternary center via 1,4-addition | nih.gov |
Specific Considerations for Regioselective Functionalization: Iodine at Position 6 and Methyl at Position 4
The synthesis of this compound presents a significant regiochemical challenge. The precise placement of two different substituents—an electron-donating methyl group at position 4 and a halogen at position 6—on the aromatic ring of the indanone core requires careful selection of synthetic strategies. The electronic properties of the existing substituents and the reaction conditions play a critical role in directing the functionalization to the desired positions. The methyl group is an activating, ortho, para-director, while the acyl group of the indanone ring is a deactivating, meta-director. This interplay of directing effects necessitates specific methodologies to achieve the target substitution pattern over other potential isomers.
Methods for Directed Regioselective Iodination in Indanone Precursors
The introduction of an iodine atom at the C-6 position of a 4-methyl-1-indanone precursor is a key synthetic step that requires overcoming regiochemical hurdles. The C-4 methyl group electronically activates the ortho positions (C-3 and C-5) and the para position (C-7). The fused cyclopentanone (B42830) ring also influences the electron distribution. Therefore, direct electrophilic iodination of 4-methyl-1-indanone would likely yield a mixture of products, primarily iodination at C-5 and C-7. To achieve selective iodination at the C-6 position, specific and directed methods are necessary.
Several modern iodination techniques offer enhanced regioselectivity. The use of N-iodosuccinimide (NIS), often in the presence of an acid catalyst, is a common method for iodinating aromatic rings. organic-chemistry.org For substrates with complex substitution patterns, the choice of solvent and catalyst can significantly influence the position of iodination. researchgate.net For instance, regioselective iodination of flavonoids has been achieved using NIS, where the substitution pattern on the aromatic ring dictates the position of iodine entry. researchgate.net
Another effective method involves the use of iodine in combination with an oxidizing agent, such as iodic acid or hydrogen peroxide, in an acidic medium. organic-chemistry.orgarkat-usa.org This system generates a more potent electrophilic iodine species. In the case of hydroxylated aromatic ketones, a combination of iodine and iodic acid has been shown to achieve regioselective iodination at positions activated by the existing substituents. arkat-usa.org
Palladium-catalyzed C-H bond activation has emerged as a powerful tool for directed ortho-halogenation. organic-chemistry.org These methods utilize a directing group on the substrate to guide the metal catalyst to a specific C-H bond. For instance, groups like picolinamide (PA) can direct palladium to catalyze the iodination of remote ortho-C-H bonds. beilstein-journals.orgresearchgate.net While this may require modification of the indanone precursor to install a directing group, it offers a high degree of regiocontrol that is often unattainable through classical electrophilic substitution.
The table below summarizes various reagents used for the regioselective iodination of aromatic compounds, which could be adapted for the synthesis of 6-iodo-4-methyl-1-indanone from its corresponding precursor.
| Reagent System | Substrate Type | Key Features |
| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Electron-rich aromatics | Mild conditions, short reaction times, excellent yields for regioselective iodination. organic-chemistry.org |
| Iodine / Iodic Acid (HIO₃) | Hydroxy aromatic ketones | Practical and regioselective C-iodination at ortho and/or para positions to activating groups. arkat-usa.org |
| Iodine / Mercury(II) Oxide (HgO) | Benzocyclic amines | Provides neutral and mild reaction conditions with an easy work-up. imperial.ac.uk |
| Pd(OAc)₂ / Directing Group | Arylnitriles, γ-arylpropylamines | High ortho-selectivity via C-H bond activation; suitable for complex molecules. organic-chemistry.orgbeilstein-journals.org |
Synthetic Pathways for the Introduction of the Methyl Group
The synthesis of the 4-methyl-2,3-dihydro-1H-inden-1-one backbone is typically accomplished via intramolecular Friedel-Crafts acylation of a suitably substituted precursor. beilstein-journals.orgnih.gov This classical cyclization reaction is a cornerstone of indanone synthesis. The starting material is generally a 3-arylpropionic acid or its corresponding acid chloride, where the aryl group contains the desired methyl substituent.
For the synthesis of 4-methyl-1-indanone, the logical precursor would be 3-(3-methylphenyl)propionic acid. Treatment of this acid or its acid chloride with a strong acid catalyst promotes electrophilic attack of the acyl group onto the aromatic ring. Common catalysts for this transformation include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like aluminum chloride (AlCl₃). beilstein-journals.orgd-nb.info
The regiochemical outcome of this cyclization is crucial. The methyl group at the C-3 position of the phenyl ring directs the cyclization to its ortho positions (C-2 and C-6). Cyclization at the C-2 position yields the desired 4-methyl-1-indanone, while cyclization at the C-6 position would result in the isomeric 6-methyl-1-indanone. The formation of the five-membered ring is generally favored, and in this specific case, steric hindrance from the methyl group can influence the selectivity, often favoring the formation of the 4-methyl isomer. The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired product. d-nb.info
Alternative strategies involve transition-metal-catalyzed reactions. For example, rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide atmosphere have been developed for the synthesis of substituted indanones. iyte.edu.tr Such methods can offer different regioselectivity and functional group tolerance compared to traditional Friedel-Crafts approaches.
The following table outlines common methods for the synthesis of substituted indanones, with a focus on pathways applicable to the formation of the 4-methyl-indanone scaffold.
| Synthetic Method | Precursor Type | Catalyst / Reagent | Key Features |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids/chlorides | Polyphosphoric acid (PPA), AlCl₃ | A widely used, robust method for cyclization to form the indanone core. beilstein-journals.orgnih.gov |
| One-pot PPA-mediated Reaction | α,β-Unsaturated carboxylic acids + Arenes | Polyphosphoric acid (PPA) | Utilizes simple, often commercially available substrates. d-nb.info |
| Rhodium-Catalyzed Carbonylative Arylation | Alkynes + Arylboroxines | Rhodium complex, CO gas | Provides access to substituted indanones, with yields influenced by electronic effects of substituents. iyte.edu.tr |
| Palladium-Catalyzed Carbonylative Cyclization | Unsaturated aryl iodides | Palladium catalyst, CO gas | Effective for the cyclization of various unsaturated precursors. organic-chemistry.org |
Elucidation of Reaction Mechanisms in Indanone Formation and Transformation
The formation and subsequent transformation of indanones can proceed through a variety of mechanistic pathways. Understanding these pathways is fundamental to controlling the regioselectivity and stereoselectivity of these reactions.
Radical cascade reactions have emerged as a powerful tool for the construction of the indanone core. acs.org These reactions often involve the generation of highly reactive radical intermediates that undergo a series of intramolecular cyclizations and other transformations. For instance, photoredox catalysis can be employed to generate carbon-centered radicals from precursors like diazoalkanes. acs.org These radicals can then participate in cascade cyclizations to yield various indanone derivatives. acs.org Mechanistic experiments, such as trapping experiments and computational studies, have been instrumental in identifying and characterizing these transient radical species.
In one proposed mechanism, a photocatalyst, upon irradiation with visible light, initiates the formation of an acyl radical. researchgate.net This radical can then undergo a cascade transformation, including addition to an alkyne and subsequent cyclization, to form the indanone skeleton. researchgate.net The involvement of radical intermediates is often supported by the observation of specific side products or by the influence of radical inhibitors on the reaction outcome.
The annulation of 1-indanones to construct more complex fused and spirocyclic frameworks can also proceed through radical pathways. For example, a visible-light-induced reaction can generate a C-centered radical from an α-bromomalonate, which then adds to a β-alkynylpropanone. nih.gov This is followed by a sequence of cyclization and hydrogen atom transfer (HAT) steps to yield the final polycyclic product. nih.gov
Hydride shifts are a common feature in carbocation rearrangements, aiming to form a more stable carbocation intermediate. byjus.comlibretexts.org In the context of indanone chemistry, hydride shifts can play a crucial role in determining the final product distribution. A 1,2-hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. libretexts.org This process is driven by the formation of a more stable carbocation, for example, the conversion of a secondary carbocation to a more stable tertiary carbocation. libretexts.orgyoutube.com
While direct evidence for hydride shifts in reactions specifically involving this compound is not extensively detailed in the provided context, the principles of carbocation rearrangements are broadly applicable to reactions involving indanone scaffolds where carbocation intermediates are formed. byjus.comlibretexts.org For instance, in acid-catalyzed reactions or certain transition-metal-catalyzed processes, the formation of a carbocation intermediate is plausible, and subsequent hydride shifts could influence the regiochemical outcome of the reaction. The likelihood of a hydride shift depends on the presence of a more substituted carbon atom adjacent to the carbocationic center. byjus.com
Transition metals such as rhodium, palladium, and nickel are widely used to catalyze the synthesis of indanones, offering high efficiency and selectivity. rsc.orgnih.gov The mechanisms of these reactions are diverse and often involve catalytic cycles with distinct elementary steps.
Rhodium-catalyzed syntheses frequently proceed through pathways involving oxidative addition, migratory insertion, and reductive elimination. For example, the rhodium-catalyzed isomerization of racemic α-arylpropargyl alcohols to optically active 1-indanones involves the formation of an alkoxorhodium intermediate, followed by β-hydride elimination and hydrorhodation to form an alkenylrhodium species. nih.govbeilstein-journals.org Another example is the Rh(III)-catalyzed C-H activation and cyclization of sulfoxonium ylides with acrylates to produce indanone derivatives. researchgate.net
Palladium-catalyzed reactions are also prevalent in indanone synthesis. A novel methodology involves the palladium-catalyzed annulation of o-bromobenzaldehydes with norbornene derivatives, proceeding through C-H activation of the aldehyde group. nih.gov Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is another effective method, where the mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by CO insertion, migratory insertion of the double bond, and reductive elimination to afford the indanone product.
Nickel-catalyzed reactions have also been developed for the synthesis of indanones. For instance, a nickel-catalyzed reductive cyclization of enones can produce various indanones with high enantioselectivity. researchgate.net These reactions often involve prefunctionalized substrates and proceed through a catalytic cycle specific to the nickel catalyst and the substrates involved.
The table below summarizes the key mechanistic features of some transition metal-catalyzed indanone syntheses.
Kinetic and Thermodynamic Studies of Indanone Reactivity
The reactivity of indanones is governed by both kinetic and thermodynamic factors. Understanding these factors is essential for predicting reaction outcomes and optimizing reaction conditions. stanford.edulibretexts.orgwikipedia.org
The Hammett equation is a valuable tool for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.orgutexas.edu It relates the reaction rate or equilibrium constant of a series of reactions to the electronic properties of the substituents. researchgate.netscience.gov The Hammett equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which reflects the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends on the nature and position of the substituent. utexas.edu
Electron-withdrawing groups (EWGs) have positive σ values and tend to increase the acidity of benzoic acids, while electron-donating groups (EDGs) have negative σ values and decrease acidity. wikipedia.orgresearchgate.net In the context of indanone reactivity, substituents on the aromatic ring can significantly influence reaction rates and equilibria by altering the electron density at the reaction center. For instance, in reactions involving nucleophilic attack on the carbonyl group, EWGs on the aromatic ring would be expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Conversely, EDGs would decrease the rate. The magnitude of the reaction constant, ρ, provides insight into the nature of the transition state. A large positive ρ value suggests the development of significant negative charge in the transition state, while a large negative ρ value indicates the buildup of positive charge. wikipedia.org
The table below provides Hammett σ constants for some common substituents.
Investigation of Isomerization and Stereochemical Control Mechanisms
The synthesis of indanones often leads to the formation of isomers, and controlling the stereochemistry of these products is a significant challenge in organic synthesis. The stereochemical outcome of a reaction is determined by the mechanism and the nature of the catalyst and reactants.
In transition metal-catalyzed reactions, the use of chiral ligands can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. nih.gov For example, the rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols to chiral 1-indanones utilizes a chiral bisphosphine ligand to achieve high enantioselectivity. nih.govbeilstein-journals.org The mechanism of stereochemical control in such reactions often involves the formation of diastereomeric transition states, where the chiral ligand creates a chiral environment around the metal center, favoring one reaction pathway over the other.
The regioselectivity of indanone formation can also be controlled. For instance, in the polyphosphoric acid (PPA)-mediated synthesis of indanones from α,β-unsaturated carboxylic acids and benzene (B151609) derivatives, the P₂O₅ content of the PPA can influence the regioselectivity of the cyclization. d-nb.info PPA with a low P₂O₅ content tends to favor the formation of the indanone isomer with an electron-donating group meta to the carbonyl, while PPA with a high P₂O₅ content favors the ortho or para isomer. d-nb.info This control over isomerization is crucial for the synthesis of specific indanone derivatives.
Chemical Reactivity and Advanced Transformations of 6 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One
Functional Group Interconversions of the 1-Indanone (B140024) Moiety
The indanone core of the molecule allows for a range of functional group interconversions, primarily centered around the carbonyl group and the aromatic system.
Derivatization of the Carbonyl Group
The carbonyl group at the 1-position is a key site for derivatization. Standard carbonyl chemistry can be applied to introduce a variety of functional groups, thereby altering the electronic and steric properties of the molecule. For instance, reduction of the ketone can yield the corresponding alcohol, 6-iodo-4-methyl-2,3-dihydro-1H-inden-1-ol. This alcohol can be further functionalized, for example, through esterification or etherification reactions.
Another common transformation is the conversion of the carbonyl group to an oxime. This is typically achieved by reacting the indanone with hydroxylamine. The resulting oxime can then serve as a precursor for Beckmann rearrangement to form a lactam, or be reduced to an amine.
Furthermore, the α-protons adjacent to the carbonyl group exhibit enhanced acidity and can be deprotonated to form an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or alkylations, allowing for the introduction of substituents at the 2-position of the indanone ring.
Transformations of the Aromatic Ring System (excluding C-I and C-Me)
The aromatic ring of the indanone system, while containing the iodo and methyl substituents, can undergo further transformations at the unsubstituted positions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the benzene (B151609) ring. The directing effects of the existing substituents (the activating methyl group and the deactivating but ortho-, para-directing iodo and acyl groups) will influence the regioselectivity of these reactions.
For example, nitration would be expected to occur at the position ortho or para to the methyl group, and meta to the acyl group and the iodine atom. The precise outcome would depend on the specific reaction conditions employed. Subsequent reduction of a newly introduced nitro group to an amine would provide a handle for a wide array of further chemical modifications, including diazotization and subsequent Sandmeyer reactions.
Reactivity of the Iodo-Substituent at the 6-Position
The carbon-iodine bond at the 6-position is a highly versatile functional group, enabling a broad spectrum of transformations, most notably in the realm of transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
The iodo-substituent makes 6-iodo-4-methyl-2,3-dihydro-1H-inden-1-one an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This methodology allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups. researchgate.netnih.gov
Heck-Cassar-Sonogashira Reaction : The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting the aryl iodide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org Copper-free versions of the Sonogashira reaction, sometimes referred to as Heck alkynylation, have also been developed. acs.orgorganic-chemistry.org
Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. researchgate.net This reaction is catalyzed by a palladium complex and requires a base.
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent to couple with the aryl iodide. orgsyn.orgorgsyn.org This reaction is also catalyzed by a palladium or nickel complex and is valued for its high yields and functional group tolerance. orgsyn.org Aromatic iodides are generally more reactive than bromides and chlorides in Negishi couplings. orgsyn.org
| Reaction | Coupling Partner | Catalyst System | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Palladium Catalyst + Base | Aryl-Aryl, Aryl-Vinyl |
| Heck | Alkene (e.g., R-CH=CH₂) | Palladium Catalyst + Base | Aryl-Vinyl |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Palladium Catalyst + Copper(I) Co-catalyst | Aryl-Alkynyl |
| Negishi | Organozinc Reagent (e.g., R-ZnX) | Palladium or Nickel Catalyst | Aryl-Aryl, Aryl-Alkyl, Aryl-Vinyl |
Nucleophilic Aromatic Substitution (SNAr) Pathways
While nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group, the reactivity of the iodo-substituent can be enhanced under certain conditions. For an SNAr reaction to proceed on this compound, the aromatic ring needs to be sufficiently activated. diva-portal.org The carbonyl group of the indanone does provide some electron-withdrawing character, but additional activating groups may be necessary for facile substitution. youtube.comnih.gov
In cases where the ring is sufficiently activated, the reaction proceeds via a Meisenheimer complex, where a nucleophile adds to the carbon bearing the iodine, followed by the elimination of the iodide ion. diva-portal.org A variety of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the iodo group under suitable conditions.
Reductive Dehalogenation Methodologies
The carbon-iodine bond can be cleaved through reductive dehalogenation to replace the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation, using a palladium catalyst on a support like carbon (Pd/C) with a hydrogen source. Other reagents such as tin hydrides (e.g., tributyltin hydride) or zinc dust in the presence of an acid can also effect this reduction. This reaction is useful for removing the iodine atom after it has served its purpose as a directing group or a handle for other transformations.
Reactivity of the Methyl-Substituent at the 4-Position
The methyl group at the 4-position of the this compound ring is a benzylic substituent. The proximity of the aromatic ring significantly influences the reactivity of this group, particularly the C-H bonds of the methyl group. These bonds are weaker than typical alkane C-H bonds due to the resonance stabilization of the intermediate radical, cation, or anion that is formed upon bond cleavage. This inherent reactivity allows for selective functionalization at this position.
Benzylic Functionalization Reactions and Derivatization
A key transformation for derivatizing the 4-methyl group is benzylic halogenation, most commonly achieved through free-radical bromination. This reaction provides a versatile synthetic handle for further modifications.
Benzylic Bromination with N-Bromosuccinimide (NBS)
The reagent of choice for selective benzylic bromination is N-Bromosuccinimide (NBS). youtube.comchadsprep.com This method is preferred over using molecular bromine (Br₂) because NBS maintains a very low concentration of Br₂ and HBr in the reaction mixture, which minimizes competitive side reactions such as electrophilic aromatic substitution on the electron-rich benzene ring. chadsprep.com The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light. missouri.edu
The mechanism proceeds via a free-radical chain reaction:
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace amounts of HBr to generate a bromine radical (Br•). youtube.com
Propagation: The bromine radical abstracts a hydrogen atom from the 4-methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical is particularly stable because the unpaired electron can be delocalized over the aromatic ring. This radical then reacts with a molecule of Br₂, generated from the reaction of NBS with HBr, to form the brominated product, 4-(bromomethyl)-6-iodo-2,3-dihydro-1H-inden-1-one, and a new bromine radical, which continues the chain. chemistrysteps.com
Termination: The reaction terminates when radicals combine with each other.
The resulting benzylic bromide is a valuable intermediate. The bromine atom can be readily displaced by a variety of nucleophiles (e.g., cyanide, azide, hydroxide, alkoxides) in Sₙ2 reactions to introduce a wide range of functional groups. It can also be used to form organometallic reagents or converted into an ylide for Wittig-type reactions.
| Reagent | Initiator | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux | 4-(Bromomethyl)-6-iodo-2,3-dihydro-1H-inden-1-one |
Ring System Manipulations and Rearrangements
The indanone scaffold of this compound is a versatile precursor for the construction of more complex polycyclic architectures through ring expansion, rearrangement, and annulation reactions.
Ring Expansion Reactions to Naphthol Derivatives
A significant transformation of the 1-indanone core is its ring expansion to form highly functionalized naphthol derivatives. A powerful two-step protocol has been developed to convert a broad range of 1-indanones into 2-halo-1-naphthols. nih.govacs.org This method demonstrates broad functional group tolerance, and substrates with halogen substituents, such as the iodo group in the title compound, are stable under the reaction conditions. nih.gov
The process involves two key steps:
Enol Ether Formation: The 1-indanone is first converted into its corresponding silyl enol ether. This is typically achieved by treating the indanone with a base, such as lithium diisopropylamide (LDA), and a silylating agent like trimethylsilyl chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl).
Carbenoid Insertion and Rearrangement: The isolated silyl enol ether is then treated with a haloform (e.g., chloroform or bromoform) and a strong base like potassium tert-butoxide. acs.org This generates a dihalocarbene, which adds to the enol ether double bond to form a transient cyclopropane intermediate. This intermediate is unstable and undergoes a rearrangement cascade, ultimately leading to the ring-expanded 2-halo-1-naphthol product after acidic workup or treatment with a fluoride source to cleave the silyl ether. nih.govacs.org
This ring expansion strategy provides rapid access to orthogonally functionalized naphthols, where the newly introduced halogen at the 2-position and the existing substituents from the indanone precursor can be selectively manipulated in subsequent synthetic steps. nih.gov
Access to Other Polycyclic Ring Systems
The 1-indanone framework serves as a building block for a variety of fused polycyclic systems through annulation reactions, where new rings are constructed onto the existing scaffold.
Synthesis of the Gilvocarcin Core
The 2-halonaphthol products obtained from the ring expansion described above are valuable intermediates for the synthesis of complex natural products. For instance, they provide rapid access to the tetracyclic core of the gilvocarcin family of antitumor antibiotics. nih.govacs.org The halogen at the 2-position of the naphthol serves as a handle for further functionalization, such as cross-coupling reactions, to build the remaining parts of the natural product's complex structure. nih.gov
Synthesis of Fused Carbocycles and Heterocycles
A multitude of strategies have been developed to construct additional rings onto the 1-indanone core. These include:
Ring Expansion Annulation: Rhodium-catalyzed intermolecular [5+2] annulation between 1-indanones and alkynes can produce benzocycloheptenones, which are seven-membered fused ring systems. nih.gov
Synthesis of Fluorenones: Chiral indanones containing an allylic-benzylic tertiary alcohol moiety can undergo a formal homo-Nazarov-type cyclization to yield fluorenones, which are tricyclic systems. rsc.org
Construction of Indenoindoles: A domino reaction involving a Friedel–Crafts reaction followed by a Fischer indole synthesis allows for the construction of fused tetracyclic indenoindole skeletons starting from 1-indanones. nih.gov
Synthesis of Cholanthrenes: 4-Methyl-1-indanone is a documented precursor for the synthesis of polycyclic aromatic hydrocarbons like 3,6-dimethylcholanthrene. chemicalbook.com This transformation involves building additional aromatic rings onto the indanone framework through a series of condensation and cyclization reactions.
These annulation strategies highlight the utility of the 1-indanone motif in synthesizing a diverse range of complex, fused polycyclic molecules with significant applications in materials science and medicinal chemistry. rsc.orgscispace.com
Spectroscopic Characterization and Advanced Analytical Techniques for 6 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H), Carbon-13 (¹³C), and Two-Dimensional (2D) Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. While specific experimental spectra for 6-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one are not published, the expected chemical shifts and coupling patterns can be predicted based on the known spectra of related indanone derivatives and the electronic effects of the substituents.
Proton (¹H) NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and methyl protons. The integration of these signals would correspond to the number of protons in each environment.
Aromatic Protons: Two signals are anticipated in the aromatic region (typically δ 7.0-8.0 ppm). The presence of the electron-donating methyl group and the electron-withdrawing iodo and carbonyl groups will influence the precise chemical shifts. The proton at C5 would likely appear as a doublet, coupled to the proton at C7. The proton at C7 would also be a doublet.
Aliphatic Protons: The protons on the five-membered ring at C2 and C3 will appear as two triplets in the aliphatic region (typically δ 2.5-3.5 ppm). The protons at C3, being adjacent to the aromatic ring, may appear slightly downfield compared to the C2 protons, which are adjacent to the carbonyl group.
Methyl Protons: A sharp singlet for the methyl group protons at C4 is expected in the upfield region of the aromatic part of the spectrum (around δ 2.2-2.6 ppm).
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| H5 | ~7.5 | d | ~8.0 |
| H7 | ~7.8 | d | ~8.0 |
| H2 (2H) | ~2.7 | t | ~6.0 |
| H3 (2H) | ~3.1 | t | ~6.0 |
Carbon-13 (¹³C) NMR Spectroscopy:
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Carbonyl Carbon: The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of δ 190-210 ppm.
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C6) will be significantly shielded due to the heavy atom effect, resulting in an upfield shift compared to a non-substituted carbon. The carbons ortho and para to the methyl group will be slightly shielded, while the carbon attached to the methyl group (C4) and the quaternary carbons of the fused ring system will have characteristic shifts.
Aliphatic Carbons: Two signals for the aliphatic carbons (C2 and C3) are expected in the range of δ 25-45 ppm.
Methyl Carbon: The methyl carbon (C4-CH₃) will appear at the most upfield region of the spectrum, typically around δ 15-25 ppm.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | ~205 |
| C2 (CH₂) | ~36 |
| C3 (CH₂) | ~26 |
| C3a | ~145 |
| C4 (C-CH₃) | ~138 |
| C4-CH₃ | ~20 |
| C5 | ~128 |
| C6 (C-I) | ~95 |
| C7 | ~135 |
Two-Dimensional (2D) NMR Techniques:
To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: Would show correlations between coupled protons, for instance, between the protons at C2 and C3, and between the aromatic protons at C5 and C7.
HSQC: Would correlate each proton signal with its directly attached carbon atom.
Mass Spectrometry (MS) Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS would be a suitable technique for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The gas chromatogram would indicate the purity of the sample, with a single peak suggesting a pure compound. The mass spectrum obtained from the detector would provide the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS):
HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. For C₁₀H₉IO, the expected exact mass would be approximately 271.97 g/mol . This high-resolution data is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or impurities.
Predicted Fragmentation Pattern:
The mass spectrum would likely show a prominent molecular ion peak [M]⁺. Key fragmentation pathways could include:
Loss of an iodine radical (•I), resulting in a fragment at [M-127]⁺.
Loss of a methyl radical (•CH₃), leading to a fragment at [M-15]⁺.
Loss of carbon monoxide (CO) from the ketone group, resulting in a fragment at [M-28]⁺.
Subsequent fragmentation of these initial fragments could also be observed.
Predicted Mass Spectrometry Data:
| Fragment Ion | Predicted m/z | Identity |
|---|---|---|
| [C₁₀H₉IO]⁺ | ~272 | Molecular Ion (M⁺) |
| [C₁₀H₉O]⁺ | ~145 | [M-I]⁺ |
| [C₉H₆IO]⁺ | ~257 | [M-CH₃]⁺ |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic C-H and C=C bonds, aliphatic C-H bonds, and the C-I bond.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ for the conjugated ketone.
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.
Aliphatic C-H Stretch: Medium to strong bands are expected in the region of 2850-3000 cm⁻¹.
Aromatic C=C Stretch: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
C-I Stretch: A weak to medium absorption is expected in the far-infrared region, typically around 500-600 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy would provide complementary information. The aromatic ring vibrations and the C-I stretch are often more intense in the Raman spectrum compared to the IR spectrum. The symmetric vibrations, in particular, tend to be strong in Raman.
Predicted Vibrational Spectroscopy Data:
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Aromatic C-H | 3050-3100 | 3050-3100 | Stretching |
| Aliphatic C-H | 2850-2960 | 2850-2960 | Stretching |
| C=O | 1690-1710 | 1690-1710 | Stretching |
| Aromatic C=C | 1450-1600 | 1450-1600 | Stretching |
| CH₂ | ~1465 | ~1465 | Bending |
| CH₃ | ~1380 | ~1380 | Bending |
Chiral Chromatography for Enantiomeric Purity Determination (if applicable to chiral derivatives)
The parent molecule, this compound, is achiral and therefore does not have enantiomers. However, if a chiral center were introduced into the molecule, for example, through a reaction at the C2 position leading to a chiral derivative, then chiral chromatography would be an essential technique for separating the resulting enantiomers and determining the enantiomeric purity of the product. Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase would be employed for this purpose. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. Without a specific chiral derivative, a detailed discussion on the application of chiral chromatography is not applicable.
Computational Chemistry Studies on 6 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for investigating the electronic structure of molecules. niscpr.res.in It is employed to predict a wide range of properties for indanone systems, from optimized geometries to spectroscopic characteristics.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 6-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one, this process involves calculating the molecular energy at various atomic arrangements to find the lowest energy conformation (the global minimum). DFT methods, such as the widely used B3LYP functional with basis sets like 6-311++G(d,p), are employed to accurately model the geometry. researchgate.netnih.gov The optimization would yield precise bond lengths, bond angles, and dihedral angles for the indanone core, as well as for the iodo and methyl substituents on the aromatic ring.
Conformational analysis is particularly important for flexible molecules, though the indanone core is relatively rigid. The five-membered ring can adopt specific puckered conformations, such as an envelope or twist form. Computational methods can determine the energy barriers between these conformations. Furthermore, computational approaches combined with experimental data, such as the DP4+ probability analysis which uses calculated NMR shifts, can be a powerful tool for assigning the correct conformation of complex molecules in solution. nih.gov
Table 1: Representative DFT-Calculated Geometrical Parameters for an Indanone Core Analogue
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O Bond Length | Carbonyl group bond distance | ~1.21 Å |
| C-C (Aromatic) | Benzene (B151609) ring carbon-carbon distance | ~1.39 - 1.41 Å |
| C-I Bond Length | Carbon-Iodine bond distance on the aromatic ring | ~2.10 Å |
| C-C=O Bond Angle | Angle within the five-membered ring | ~108° |
| O=C-C-C Dihedral | Puckering of the five-membered ring | Varies with conformation |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other reagents. wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.compku.edu.cn
For this compound, DFT calculations can map the electron density of the HOMO and LUMO. The HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely centered on the carbonyl group and the conjugated system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. numberanalytics.com Substituents significantly influence these orbitals; the electron-donating methyl group will raise the HOMO energy, while the electron-withdrawing but polarizable iodine atom has a more complex effect. QSAR studies on indanone derivatives have successfully used HOMO and LUMO energies as parameters to correlate with biological activity, demonstrating their importance in molecular interactions. nih.govjocpr.com
Table 2: Conceptual FMO Analysis for Substituted Indanones
| Property | Description | Influence of Substituents (e.g., -CH₃, -I) |
|---|---|---|
| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to nucleophilicity. | Increased by electron-donating groups (e.g., methyl), making the molecule a better electron donor. |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electrophilicity. | Lowered by electron-withdrawing groups, making the molecule a better electron acceptor at the carbonyl carbon. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity. | A smaller gap generally indicates higher reactivity and susceptibility to electronic excitation. |
Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the identification and characterization of novel compounds. numberanalytics.com
NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with high accuracy. nih.govbohrium.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. rsc.org These predictions are crucial for distinguishing between isomers and confirming structures, especially when comparing calculated shifts to experimental data. nih.gov
IR Frequencies: Theoretical vibrational spectra can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations yield the frequencies and intensities of IR-active vibrational modes. numberanalytics.comresearchgate.net For this compound, key predicted peaks would include the strong carbonyl (C=O) stretch, C-H stretches, and vibrations corresponding to the substituted aromatic ring. A study on 2,2-disubstituted indane-1,3-diones demonstrated a good correlation between experimental FT-IR spectra and frequencies predicted by DFT calculations. researchgate.net
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. nih.govgithub.io The calculation provides the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an aromatic ketone like the target molecule, the predicted spectrum would likely show π→π* transitions at shorter wavelengths and a weaker, n→π* transition at a longer wavelength. chemrxiv.org
Table 3: Comparison of Experimental and DFT-Calculated IR Frequencies for Key Vibrational Modes of an Indanone Analogue researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (B3LYP/6-311++G**) (cm⁻¹) |
|---|---|---|
| C=O Stretch (asymmetric) | 1740 | 1743 |
| C=O Stretch (symmetric) | 1708 | 1711 |
| C-H Stretch (aromatic) | 3075 | 3088 |
| C-C Stretch (ring) | 1593 | 1596 |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can elucidate reaction mechanisms by mapping the potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov For the synthesis of this compound, a common route is the intramolecular Friedel-Crafts acylation of a precursor like 3-(3-iodo-5-methylphenyl)propanoic acid. beilstein-journals.orgnih.gov
DFT calculations can model this reaction pathway. whiterose.ac.ukresearchgate.net By locating the transition state structure for the cyclization step, chemists can calculate the activation energy, which determines the reaction rate. This analysis can predict the regioselectivity of the reaction, explaining why cyclization occurs at a specific position on the aromatic ring. d-nb.info Such modeling is crucial for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the desired indanone product. nih.govorganic-chemistry.orgrsc.org
Computational Approaches to Structure-Reactivity and Structure-Selectivity Relationships (e.g., QSAR/QSPR for synthetic outcomes)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or computed properties with its biological activity or physical properties, respectively. jocpr.com These models can be adapted to predict synthetic outcomes by correlating descriptors with reaction yields or selectivity.
For indanone derivatives, QSAR studies have successfully linked computed parameters to inhibitory activity against enzymes like acetylcholinesterase. nih.govnih.gov The descriptors used in these models often include electronic properties (HOMO/LUMO energies, partial charges, dipole moment), steric properties (molecular volume, surface area), and topological indices. researchgate.net A similar QSPR approach could be developed for the synthesis of substituted indanones. By building a model based on a training set of reactions, one could predict the favorability of a Friedel-Crafts cyclization for a new substrate based on its computationally derived descriptors. This would allow for the in silico screening of potential starting materials to prioritize those most likely to lead to a successful synthesis. nih.gov
Table 4: Common Computational Descriptors in QSAR/QSPR Studies of Indanone Derivatives nih.govnih.govresearchgate.net
| Descriptor Class | Example Descriptors | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment, Partial Charges | Describes a molecule's ability to participate in electrostatic or orbital-controlled reactions. |
| Steric | Molecular Volume, Surface Area, Ovality | Relates to how the size and shape of a molecule affect its interaction with catalysts or other reagents. |
| Topological | Balaban Index, Molecular Topological Index | Numerical descriptors of molecular structure and branching. |
| Thermodynamic | Gibbs Free Energy, Enthalpy of Formation | Describes the stability and energy of the molecule. |
Molecular Dynamics (MD) Simulations Applied to Chemical Transformations or Interactions Relevant to Synthetic Strategies
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. mdpi.com While often used in biochemistry to study protein-ligand interactions, MD has applications in understanding chemical reactions. nih.govnih.govresearchgate.netyoutube.com
In the context of synthesizing this compound, MD simulations could be used to model several aspects. For instance, in a catalyzed reaction, MD can simulate the diffusion of the reactant to the catalyst's active site and the conformational changes that occur upon binding. This is especially relevant for asymmetric synthesis, where understanding the non-covalent interactions between a substrate and a chiral catalyst in the transition state is key to predicting enantioselectivity. Simulations can also provide insight into solvent effects, showing how solvent molecules arrange around the reactant and transition state, which can significantly impact reaction rates and pathways.
Strategic Applications of 6 Iodo 4 Methyl 2,3 Dihydro 1h Inden 1 One in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The true synthetic power of 6-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one lies in its capacity to serve as a foundational element for more elaborate molecules. The presence of multiple, orthogonally reactive sites—the aryl iodide, the ketone, and the alpha-methylene group—allows for a stepwise and controlled elaboration of the molecular structure.
The carbon-iodine bond at the 6-position is arguably the most versatile functional handle on the molecule. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and functional group tolerance. wikipedia.orgwikipedia.org These reactions transform the simple iodo-indanone into a vast library of substituted derivatives.
Key transformations include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters introduces new aryl or vinyl substituents, creating biaryl or styrenyl indanone structures. wikipedia.orgorganic-chemistry.orglibretexts.org
Sonogashira Coupling: Coupling with terminal alkynes yields arylalkyne-substituted indanones, which are valuable intermediates for further synthesis or as components in materials science. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org
Heck Coupling: Reaction with alkenes forms new, more complex substituted alkenes at the 6-position, extending the carbon framework. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com
Buchwald-Hartwig Amination: The introduction of nitrogen-based functional groups is readily achieved by coupling with various amines.
C-P Coupling: The synthesis of organophosphorus compounds, such as phosphine (B1218219) oxides or phosphonates, can be achieved through coupling with P-H compounds. organic-chemistry.org
The following interactive table summarizes the potential for derivatization at the C-6 position via common palladium-catalyzed reactions.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting C-6 Substituent | Reference |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | -R (Aryl, Vinyl) | organic-chemistry.org |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | -C≡C-R | wikipedia.org |
| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | -CH=CHR | organic-chemistry.org |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | -NR₂ | |
| C-P Coupling | R₂P(O)H | Pd(OAc)₂, Ligand (e.g., Xantphos) | -P(O)R₂ | organic-chemistry.org |
Furthermore, the ketone and the adjacent α-methylene group offer additional sites for functionalization, such as in aldol (B89426) or Knoevenagel condensation reactions, to produce arylidene indanone derivatives. researchgate.net
The indanone core is a key structural component in a variety of naturally occurring bioactive compounds. nih.gov While the direct total synthesis of gilvocarcin V from this compound has not been explicitly documented, the synthesis of the gilvocarcin aglycone (the non-sugar portion) has been accomplished through complex strategies, including methods involving intramolecular biaryl coupling. researchgate.netacs.org
The strategic value of this compound lies in its potential as a starting material for the synthesis of analogues of such natural products. The indanone provides the foundational ABC-ring system, while the iodo- and methyl- groups offer specific points for modification. For instance, the iodo group could be used in an intramolecular coupling reaction to form the fourth ring of a gilvocarcin-type core or to append other functionalities to mimic or alter the bioactivity of the natural product. The indanone scaffold is central to many biologically active molecules, and this specific iodo-substituted variant represents a well-equipped precursor for exploring novel structures in drug discovery. nih.gov
Chiral phosphine ligands are of paramount importance in asymmetric catalysis. The synthesis of these ligands often relies on the functionalization of a rigid scaffold to control the spatial arrangement of the coordinating phosphorus atom. This compound is an excellent precursor for this purpose.
The aryl-iodide bond is readily converted into an aryl-phosphine bond via palladium- or copper-catalyzed C-P cross-coupling reactions with secondary phosphines (e.g., diphenylphosphine) or their derivatives. organic-chemistry.orgnih.govliv.ac.uk The rigid indanone backbone can impart specific steric and electronic properties to the resulting ligand, influencing the outcome of catalytic reactions.
The table below illustrates the potential synthesis of novel phosphine ligands from the title compound.
| Phosphine Source | Coupling Reaction (Typical) | Resulting Ligand Type | Potential Application | Reference |
| HPPh₂ | Pd-catalyzed C-P coupling | Monodentate Phosphine | Cross-coupling, Hydrogenation | liv.ac.uk |
| H₂PPh | Sequential Pd-catalyzed coupling | Monodentate Phosphine | Cross-coupling, Hydroformylation | liv.ac.uk |
| H₂P-(CH₂)₂-PH₂ | Sequential Pd-catalyzed coupling | Potentially part of a multidentate ligand | Asymmetric Catalysis | cardiff.ac.uk |
By first performing enantioselective modifications on the indanone core (e.g., asymmetric reduction of the ketone), chiral ligands can be synthesized, making this scaffold particularly valuable for the development of new asymmetric catalysts.
Scaffold for Novel Chemical Entities and Probes
The development of new molecules for chemical biology and medicinal chemistry requires scaffolds that are both synthetically versatile and possess well-defined three-dimensional structures. The indanone core of this compound meets these criteria perfectly.
Fluorescent probes are indispensable tools for visualizing biological processes in real-time. nih.gov A common strategy for probe design involves linking a fluorophore to a recognition element that can interact with a specific biological target. This compound serves as an ideal platform for creating such probes.
The iodo group can be functionalized using cross-coupling reactions to attach a variety of reporter groups, including:
Fluorophores: Coupling with boronic acid or alkyne derivatives of common fluorophores (e.g., coumarin, BODIPY, fluorescein) would yield fluorescently tagged indanones. rsc.orgnih.govglobethesis.com
Biotin (B1667282) Tags: Attachment of a biotin moiety for use in affinity purification or pull-down experiments.
Photoaffinity Labels: Introduction of groups like azides or benzophenones for covalent labeling of target proteins upon photoactivation.
The indanone portion of the molecule can be designed to bind to a specific enzyme or receptor, making the resulting conjugate a powerful tool for studying biological systems.
A significant challenge in drug design is controlling the conformation of a molecule to ensure optimal binding to its biological target. Flexible molecules can adopt numerous conformations, many of which may be inactive, leading to a loss of binding affinity. The rigid, fused-ring system of 2,3-dihydro-1H-inden-1-one provides a solution to this problem by acting as a conformationally constrained scaffold. preprints.org
By incorporating the indanone core, chemists can lock key pharmacophoric groups into a specific spatial orientation, reducing the entropic penalty of binding. This is exemplified by arylidene indanones, which are considered rigid analogues of the more flexible chalcone (B49325) structures. preprints.org This conformational rigidity is crucial for:
Structure-Activity Relationship (SAR) Studies: It allows for a more precise understanding of how the placement of functional groups affects biological activity.
Improving Binding Affinity: By pre-organizing the molecule into its bioactive conformation, binding to a target receptor or enzyme can be enhanced.
Enhancing Selectivity: A rigid conformation can lead to more specific interactions with the intended target over off-targets.
The this compound scaffold, therefore, provides a robust and predictable platform for designing new therapeutic agents and chemical tools where precise three-dimensional structure is key to function.
Future Research Horizons for this compound
The compound this compound represents a structurally significant scaffold within the broader class of indanones, which are recognized for their versatile reactivity and presence in numerous biologically active molecules. nih.govscispace.com While the indanone core is a subject of extensive research, the specific substitution pattern of this particular molecule presents unique opportunities for novel chemical exploration. Future research efforts are poised to unlock its full potential, from developing more efficient synthetic routes to designing novel molecular architectures with tailored functions. This article outlines key future research directions and unexplored avenues for this compound.
Q & A
Basic Research Questions
Q. How can the molecular structure of 6-Iodo-4-methyl-2,3-dihydro-1H-inden-1-one be confirmed experimentally?
- Methodological Answer: Use spectroscopic techniques such as , , and IR spectroscopy. For , the methyl group at position 4 should appear as a singlet (δ ~2.5 ppm), while the dihydroindenone protons (positions 2 and 3) show coupling patterns (δ ~2.8–3.2 ppm). The iodine atom’s electron-withdrawing effect deshields adjacent protons, shifting aromatic signals downfield (δ ~7.0–8.0 ppm). Compare experimental data with computational predictions (e.g., DFT-optimized structures) to validate assignments .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer: Optimize iodination via electrophilic aromatic substitution. Start with 4-methyl-2,3-dihydro-1H-inden-1-one and use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DCM) at 0–25°C. Monitor regioselectivity with TLC and confirm using . Alternative methods include directed ortho-metalation (e.g., using LDA) followed by quenching with iodine .
Q. How should researchers handle discrepancies between computational and experimental spectral data?
- Methodological Answer: If DFT-predicted NMR chemical shifts (e.g., using B3LYP/6-31G(d,p)) deviate from experimental values, check for solvent effects (include solvent models like PCM), conformational flexibility, or basis set limitations. Re-optimize the geometry with higher-level theory (e.g., M06-2X/def2-TZVP) or validate using X-ray crystallography for unambiguous structural confirmation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reactivity predictions for this compound?
- Methodological Answer: When experimental reactivity (e.g., electrophilic substitution at position 6) conflicts with computational predictions (e.g., Fukui indices suggesting alternative sites), perform kinetic vs. thermodynamic control experiments. Use low-temperature reactions to trap intermediates or employ isotopic labeling (e.g., ) to track reaction pathways. Validate with in situ IR or Raman spectroscopy .
Q. How can the electronic properties of this compound be leveraged in catalysis or photochemical studies?
- Methodological Answer: Calculate HOMO-LUMO gaps (DFT/B3LYP) to predict redox behavior. For catalytic applications, assess the compound’s ability to stabilize transition states via π-backbonding (iodine’s polarizability). For photochemistry, measure UV-Vis absorption spectra and correlate with TD-DFT results to identify charge-transfer transitions. Experimental validation via cyclic voltammetry can confirm redox potentials .
Q. What experimental design is optimal for studying the antimicrobial activity of this compound?
- Methodological Answer: Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and determine MIC (Minimum Inhibitory Concentration). Include positive controls (e.g., ampicillin) and assess cytotoxicity using mammalian cell lines (e.g., HEK293) to confirm selectivity .
Data Analysis and Structural Refinement
Q. How can X-ray crystallography refine the structure of this compound?
- Methodological Answer: Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å). Process with SHELXT for structure solution and SHELXL for refinement. Address disorder in the methyl or iodine positions using PART instructions. Validate with R1 < 5% and wR2 < 10%. Deposit CIF files in the Cambridge Structural Database .
Q. What computational parameters are critical for modeling the excited-state behavior of this compound?
- Methodological Answer: Use time-dependent DFT (TD-DFT) with the CAM-B3LYP functional and 6-311++G(d,p) basis set. Include solvent effects (e.g., IEFPCM for DMSO). Analyze natural transition orbitals (NTOs) to identify charge-transfer states. Compare with experimental fluorescence lifetimes measured via time-correlated single-photon counting (TCSPC) .
Key Considerations for Methodological Rigor
- Data Triangulation: Cross-validate spectroscopic, computational, and crystallographic data to resolve ambiguities .
- Reproducibility: Document reaction conditions (e.g., humidity, light exposure) that may affect iodination efficiency .
- Ethical Reporting: Disclose limitations in computational models (e.g., neglect of relativistic effects for iodine) and experimental error margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
